![molecular formula C10H11N3O2 B258691 N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide, also known as MPFC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anti-cancer, neuroprotective, and anti-inflammatory effects at relatively low concentrations. However, one of the limitations of using N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide. One area of research is the development of more efficient synthesis methods for N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide, which could improve its availability and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide in other fields of medicine, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide and to identify potential drug targets for its therapeutic applications.
Synthesis Methods
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In anti-inflammatory therapy, N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
properties
Product Name |
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-13-7-8(6-12-13)5-11-10(14)9-3-2-4-15-9/h2-4,6-7H,5H2,1H3,(H,11,14) |
InChI Key |
ZPCCCCZFCHPBOS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC=CO2 |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)
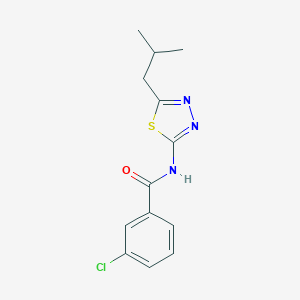
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)
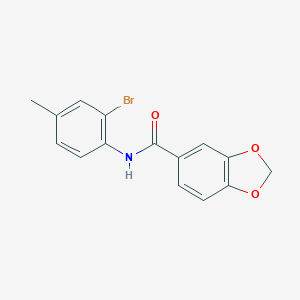
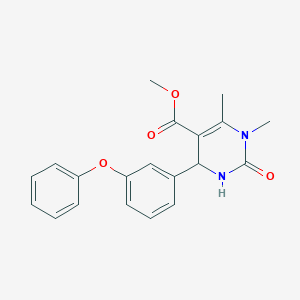
![3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)
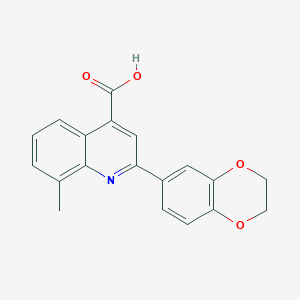
![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258632.png)
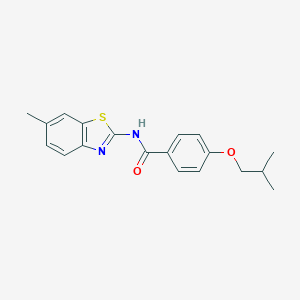
![N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide](/img/structure/B258635.png)
![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)